N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features an imidazo[1,2-a]pyridine ring, a phenyl group, and a 1H-1,2,4-triazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(10-23-12-18-11-19-23)21-14-6-2-1-5-13(14)15-9-22-8-4-3-7-16(22)20-15/h1-9,11-12H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYAWEAWDFVAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction or similar methods.
Introduction of the 1H-1,2,4-triazole moiety: This can be done through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.
Final assembly: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine Core Formation
The imidazo[1,2-a]pyridine scaffold is typically synthesized via:
Mechanism : Condensation of 2-aminopyridine with α-bromoketones under solvent- and catalyst-free conditions .
Optimal Conditions :
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Reagents : 2-aminopyridine derivatives + α-bromoketones
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Method : Microwave irradiation (100 W, 65°C, 15 min) in neat conditions
Key Advantages :
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Eliminates solvent/catalyst waste
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High purity due to reduced byproduct formation
Phenyl Linker Formation
The phenyl group is introduced via:
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Direct coupling during imidazo[1,2-a]pyridine synthesis (if α-bromoketones contain aryl groups)
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Post-synthetic modification (e.g., Suzuki coupling) if the initial product lacks the phenyl moiety
Method A: Thiosemicarbazide Cyclization
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Reagents : Thiosemicarbazides + carbonyl compounds (e.g., aldehydes/ketones)
Method B: Triazolopyridazine Derivatives
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Reagents : Pyridazine derivatives + triazole precursors
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Conditions : Varied (e.g., microwave-assisted, conventional heating)
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Yield : Not explicitly stated in reviewed sources
Amide Bond Formation
The 2-(1H-1,2,4-triazol-1-yl)acetamide fragment is formed via:
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Nucleophilic acyl substitution : Reaction of amines with acyl chlorides
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Hydrolysis of nitriles : Conversion of nitrile precursors to amides
Example Reaction :
Critical Reaction Data
Challenges and Considerations
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Regioselectivity : Imidazo[1,2-a]pyridine synthesis requires precise control of α-bromoketone reactivity .
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Purity : Solvent-free methods reduce impurities but require efficient workup .
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Triazole Stability : 1,2,4-Triazoles may undergo hydrolysis under basic conditions .
Biological Relevance
While not the focus, triazole derivatives exhibit antimicrobial activity (e.g., MIC: 0.25–1 μg/mL against E. coli and S. aureus) , suggesting potential therapeutic applications for the target compound.
Scientific Research Applications
Antimicrobial Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial and fungal strains. For instance:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways.
Antitubercular Activity
In vitro studies have shown efficacy against Mycobacterium tuberculosis, with compounds exhibiting IC50 values in the low micromolar range. Further investigations into their mechanisms revealed inhibition of key mycobacterial enzymes.
Enzyme Inhibition
The compound has been shown to inhibit several enzymes critical for microbial survival and proliferation. For example:
- Inhibition of isocitrate lyase and pantothenate synthetase in Mycobacterium tuberculosis.
Receptor Interaction
It may interact with specific receptors involved in signal transduction pathways related to cancer cell growth and survival.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various derivatives of this compound showed promising results against resistant strains of bacteria. The derivatives were tested for their antimicrobial activity using standard disc diffusion methods.
Case Study 2: Anticancer Activity
In another study assessing the anticancer potential of this compound, researchers treated human cancer cell lines with varying concentrations and observed a dose-dependent decrease in cell viability. Mechanistic studies confirmed that apoptosis was induced via mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: can be compared with other compounds featuring imidazo[1,2-a]pyridine or 1H-1,2,4-triazole moieties.
Examples: Compounds like imidazo[1,2-a]pyridine derivatives, triazole-based drugs, etc.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The imidazo[1,2-a]pyridine and triazole moieties are particularly noteworthy for their roles in medicinal chemistry, contributing to the compound's potential as a therapeutic agent. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that compounds containing imidazo[1,2-a]pyridine and triazole moieties exhibit varying degrees of antimicrobial activity. For instance:
- Synthesis and Evaluation : A study synthesized derivatives of imidazo[1,2-a]pyridine and evaluated their antimicrobial properties using the agar well diffusion method. The results showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were found to be lower than those of standard antibiotics like streptomycin, indicating potential as new antimicrobial agents .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl | Pseudomonas aeruginosa | < 10 |
| 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl | E. coli | 15 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia). The IC50 values ranged from 9.6 µM to 41 µM depending on the specific structural modifications made to the compound .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 9.6 |
| L1210 | 15 |
| CEM | 41 |
Anti-inflammatory Properties
The anti-inflammatory effects of compounds containing triazole rings have been documented in literature:
- Mechanism of Action : The triazole moiety is believed to play a crucial role in inhibiting pro-inflammatory pathways by acting on various cytokines and enzymes involved in inflammation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Triazole Derivatives : A study demonstrated that triazole derivatives exhibited significant anti-inflammatory activity in animal models by reducing edema and pain responses .
- Imidazo[1,2-a]pyridine Compounds : Clinical trials involving imidazo[1,2-a]pyridine derivatives showed promising results in managing chronic inflammatory conditions such as rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
